molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

Cat. No. B1141031
M. Wt: 223.64
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Aminodipyrido[1,2-a:3',2-D]imidazole derivatives, including those labeled with isotopes such as 13C, typically involves complex organic synthesis pathways. These compounds are of interest due to their mutagenic properties and presence in pyrolysates of amino acids like glutamic acid. One pathway for synthesizing related compounds involves the metabolic activation of mutagens like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole, where activated forms bind to DNA, demonstrating the complex chemistry and biological interactions of these compounds (Hashimoto et al., 1980).

Molecular Structure Analysis

The molecular structure of these compounds, as revealed through techniques like Carbon-13 NMR, is pivotal for understanding their reactivity and interactions with biological molecules. For example, the natural abundance carbon-13 NMR spectra of mutagenic 2-aminodipyrido[1,2-a:3',2'-d]imidazoles provide essential information for identifying these agents (Aboul‐Enein, 1983).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including metabolic activation leading to DNA binding, highlighting their mutagenic potential. This activation process, involving transformation to hydroxylamine derivatives and subsequent DNA interaction, underscores the chemical reactivity of these substances and their biological implications (Hashimoto et al., 1980).

Physical Properties Analysis

The physical properties of 2-Aminodipyrido[1,2-a:3',2-D]imidazole compounds, such as solubility, melting points, and stability, are crucial for their handling and application in various studies. These properties are influenced by the molecular structure and substituents on the imidazole ring.

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, potential for forming DNA adducts, and interaction with other biomolecules, are central to understanding the biological effects of these compounds. The formation of DNA adducts, for example, is a critical step in the mutagenic and carcinogenic processes associated with these compounds (Hashimoto et al., 1980).

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds similar to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are extensively studied for their antitumor properties. Research has highlighted various imidazole compounds, such as Bis(2-chloroethyl)amino derivatives and 4(5)-aminoimidazol-5(4)-carboxamide, for their potential in cancer treatment. These compounds have shown promising results in preclinical testing stages, indicating their relevance in developing new antitumor drugs and exploring compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Role in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a close relative to the compound of interest, plays a crucial role in medicinal chemistry. It provides a backbone for bioactive molecules, including kinase inhibitors like ponatinib. This review highlights the therapeutic applications of imidazo[1,2-b]pyridazine-containing derivatives, emphasizing their structure-activity relationships (SAR) and potential in developing new pharmacological agents (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Antimicrobial Activities

Imidazole compounds, including structures related to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are key in synthesizing antimicrobial agents. These compounds serve as raw materials for anti-fungal drugs like ketoconazole and bactericides. Research into imidazole derivatives has shown their effectiveness against microbial resistance, recommending the synthesis of more derivatives to combat new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazole derivatives, akin to 2-Aminodipyrido[1,2-a:3',2-D]imidazole, are also investigated for their corrosion inhibition properties. Their heterocyclic ring structure, featuring nitrogen atoms, allows for strong adsorption onto metal surfaces, demonstrating their utility beyond pharmaceutical applications into industrial settings (Sriplai & Sombatmankhong, 2023).

Safety And Hazards

The compound is highly mutagenic and is found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .

Future Directions

There is ongoing research into the exposure of humans to 2-amino-6-methyldipyrido imidazole and its potential health effects .

properties

CAS RN

1216562-43-4

Product Name

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

Molecular Formula

C₇¹³C₃H₉ClN₄

Molecular Weight

223.64

synonyms

Glu-P-2-13C3;  Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3;  Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; 

Origin of Product

United States

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